molecular formula C6H9NS B3207413 (2-Methylthiophen-3-yl)methanamine CAS No. 104163-36-2

(2-Methylthiophen-3-yl)methanamine

Cat. No.: B3207413
CAS No.: 104163-36-2
M. Wt: 127.21
InChI Key: UVCDLICHQNGTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylthiophen-3-yl)methanamine is an organic compound with the molecular formula C6H9NS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features an amine group attached to the thiophene ring.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiophen-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylthiophen-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylthiophen-3-yl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylthiophen-2-yl)methanamine
  • (3-Methylthiophen-2-yl)methanamine
  • (2-Ethylthiophen-3-yl)methanamine

Uniqueness

(2-Methylthiophen-3-yl)methanamine is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

(2-methylthiophen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCDLICHQNGTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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